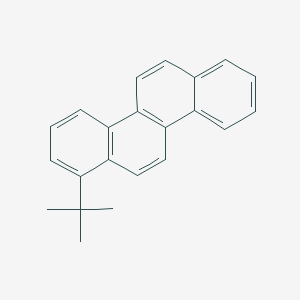

1-Tert-butylchrysene

Description

Structure

3D Structure

Properties

CAS No. |

582300-44-5 |

|---|---|

Molecular Formula |

C22H20 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-tert-butylchrysene |

InChI |

InChI=1S/C22H20/c1-22(2,3)21-10-6-9-17-19-12-11-15-7-4-5-8-16(15)18(19)13-14-20(17)21/h4-14H,1-3H3 |

InChI Key |

VXCOWUFLHZHJHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Tert-butylchrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-tert-butylchrysene, a derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene. Chrysene and its derivatives are of significant interest to the scientific community, particularly in the field of medicinal chemistry, due to their potential applications as anticancer agents.[1][2] This document outlines a proposed synthetic protocol, detailed characterization methods, and expected data based on analogous compounds, serving as a valuable resource for researchers working with substituted PAHs.

Proposed Synthesis of this compound

The introduction of a tert-butyl group onto the chrysene core can be achieved through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution method is a well-established strategy for the alkylation of aromatic rings.[3] While the direct tert-butylation of chrysene is not extensively documented, the successful Friedel-Crafts acetylation of chrysene suggests its susceptibility to such electrophilic attack.[4] The proposed reaction involves the treatment of chrysene with a suitable tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid.[3][5]

Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Chrysene (C₁₈H₁₂)[6]

-

Tert-butyl chloride (t-BuCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chrysene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.2 eq) to the stirred solution under a nitrogen atmosphere.

-

Add tert-butyl chloride (1.1 eq) dropwise to the reaction mixture over a period of 15 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and 2M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/toluene gradient to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known spectra of chrysene and the detailed analysis of a closely related compound, 12,14-di-t-butylbenzo[g]chrysene.[7][8]

Expected ¹H NMR Data:

The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the aliphatic region (δ 1.0-1.5 ppm). The aromatic region (δ 7.0-9.0 ppm) will display a complex pattern of multiplets corresponding to the protons on the chrysene backbone. The introduction of the bulky tert-butyl group at the C1 position will cause shifts in the signals of the neighboring protons.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group (around 35 ppm) and a signal for the methyl carbons (around 31 ppm). The aromatic region will contain a number of signals corresponding to the 18 carbons of the chrysene core.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.4 (s, 9H) | ~31 |

| tert-Butyl (C) | - | ~35 |

| Aromatic CHs | ~7.5 - 8.8 (m, 11H) | ~120 - 135 |

| Aromatic Quaternary Cs | - | ~125 - 140 |

| Note: Expected values are based on data for analogous compounds and are subject to variation based on solvent and experimental conditions.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₂H₂₀), the molecular ion peak [M]⁺ would be expected at m/z 284.4. A common fragmentation pattern for tert-butylated aromatic compounds is the loss of a methyl group (CH₃) to form a stable carbocation, which would result in a significant peak at m/z 269.4 ([M-15]⁺).

| Ion | Formula | Expected m/z |

| Molecular Ion [M]⁺ | C₂₂H₂₀⁺ | 284.4 |

| Fragment Ion [M-CH₃]⁺ | C₂₁H₁₇⁺ | 269.4 |

Potential Biological Activity and Signaling Pathways

Chrysene and its derivatives have been investigated for their biological activities, including mutagenicity and carcinogenicity.[9] Some chrysene derivatives have also shown potential as anticancer agents.[1] The biological activity of these compounds is often linked to their metabolism by cytochrome P450 enzymes and their interaction with the aryl hydrocarbon (Ah) receptor.[9] The introduction of a tert-butyl group may influence the metabolic profile and biological activity of the chrysene core. Further research would be required to elucidate the specific signaling pathways affected by this compound.

Caption: Putative metabolic activation pathway of chrysene derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Friedel-Crafts alkylation offers a viable synthetic route, and the expected characterization data, based on analogous compounds, will aid in the identification and purification of the target molecule. Further investigation into the biological activity and signaling pathways of this compound is warranted to explore its potential in drug discovery and development.

References

- 1. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cerritos.edu [cerritos.edu]

- 4. 701. Friedel–crafts acetylation of chrysene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2D Assignment of 12,14-ditbutylbenzo[g]chrysene [chem.ch.huji.ac.il]

- 8. Chrysene(218-01-9) 1H NMR [m.chemicalbook.com]

- 9. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Tert-butylchrysene: A Technical Guide

For Immediate Release

Introduction

1-Tert-butylchrysene is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The introduction of a tert-butyl group at the 1-position is expected to influence its electronic and steric properties, which in turn will be reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is crucial for the identification, purification, and structural elucidation of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts and absorption bands for this compound. These predictions are based on the analysis of the individual constituent parts of the molecule: the chrysene aromatic system and the tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.5 - 2.0 | Singlet | 9H | Protons of the tert-butyl group |

| ~ 7.0 - 9.0 | Multiplets | 11H | Aromatic protons on the chrysene core |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 30 - 35 | Methyl carbons of the tert-butyl group |

| ~ 35 - 40 | Quaternary carbon of the tert-butyl group |

| ~ 120 - 140 | Aromatic carbons of the chrysene core |

The aromatic protons of the chrysene core are expected to appear in the downfield region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The nine equivalent protons of the tert-butyl group will likely appear as a distinct singlet in the upfield region (around 1.5-2.0 ppm).[2] In the ¹³C NMR spectrum, the carbons of the tert-butyl group will have characteristic shifts, while the numerous aromatic carbons will give rise to a complex set of signals in the 120-140 ppm range.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| ~ 2960 - 2850 | Medium to Strong | Aliphatic C-H stretching (tert-butyl) |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

The IR spectrum is expected to be dominated by bands corresponding to the aromatic chrysene core and the aliphatic tert-butyl group. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the tert-butyl group should appear between 2960 and 2850 cm⁻¹.[3] The characteristic aromatic C=C stretching vibrations will likely be observed in the 1600-1450 cm⁻¹ range.[1] Strong absorptions in the fingerprint region (below 1500 cm⁻¹) due to C-H out-of-plane bending can be indicative of the substitution pattern on the aromatic rings.[1][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λ_max) (nm) | Solvent | Assignment |

| ~ 220 - 280 | Hexane or Ethanol | π → π* transitions (Primary bands) |

| ~ 280 - 400 | Hexane or Ethanol | π → π* transitions (Secondary bands) |

Aromatic compounds like chrysene exhibit characteristic UV-Vis spectra with multiple absorption bands due to π → π* electronic transitions.[1][4] The spectrum of this compound is expected to show intense primary bands at shorter wavelengths and a series of less intense, fine-structured secondary bands at longer wavelengths.[1] The exact position and intensity of these bands can be influenced by the solvent used.[4]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or cyclohexane). The concentration should be adjusted so that the absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

-

Spectral Recording: Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The instrument will automatically subtract the absorbance of the solvent.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.

References

An In-Depth Technical Guide to 1-Tert-butylchrysene: Properties, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tert-butylchrysene, a substituted polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information on its chemical identity, computed properties, and analytical methodologies. Furthermore, it outlines a prospective toxicological evaluation based on the known activities of the parent compound, chrysene, and other alkylated derivatives.

Chemical Identity and Properties

This compound is a derivative of chrysene, a four-ring polycyclic aromatic hydrocarbon. The introduction of a bulky tert-butyl group at the C1 position is expected to influence its physicochemical properties and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 582300-44-5[1] |

| Molecular Formula | C₂₂H₂₀ |

| PubChem CID | 53442075[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 284.4 g/mol | PubChem[1] |

| XLogP3 | 7.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 284.156501 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 22 | PubChem[1] |

Experimental Protocols: Analysis of Alkylated Chrysenes

Gas Chromatography/Triple Quadrupole Mass Spectrometry (GC/MS/MS) Method

This method is highly selective and sensitive for the identification and quantification of alkylated PAHs.[2][3]

Instrumentation:

-

An Agilent 7890 Gas Chromatograph (or equivalent)

-

An Agilent 7000B Triple Quadrupole Mass Spectrometer (or equivalent)[2]

Procedure:

-

Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent (e.g., dichloromethane, hexane). Environmental samples may require extraction and cleanup procedures to remove interfering substances.

-

Gas Chromatography:

-

Column: A capillary column suitable for PAH analysis (e.g., HP-5ms, DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Splitless or pulsed splitless injection.

-

Temperature Program: An optimized temperature program to ensure the separation of this compound from other isomers and PAHs. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Full-scan mode can be used for initial identification by observing the molecular ion (m/z 284.4) and characteristic fragmentation patterns. For high sensitivity and selectivity, Multiple Reaction Monitoring (MRM) mode is recommended.[3]

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by analyzing a pure standard. The molecular ion (m/z 284) would serve as the precursor ion. Product ions would be generated through collision-induced dissociation.

-

-

Quantification:

-

A calibration curve should be prepared using certified standards of this compound.

-

Internal standards (e.g., deuterated PAHs) should be used to correct for variations in sample preparation and instrument response.

-

Prospective Toxicological Evaluation

Direct experimental data on the biological activity and toxicity of this compound is not currently available. However, based on the known toxicology of chrysene and other alkylated PAHs, a prospective evaluation can be outlined.

Chrysene itself is considered a human carcinogen.[4] The biological activity of substituted chrysenes is highly dependent on the nature and position of the substituent.

Logical Workflow for Toxicological Assessment

The following diagram illustrates a logical workflow for the comprehensive toxicological evaluation of this compound, integrating in silico and in vitro approaches.

Caption: A logical workflow for the toxicological evaluation of this compound.

Potential Signaling Pathways and Mechanisms of Action

Many PAHs exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to the AhR, the ligand-receptor complex translocates to the nucleus, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1). These enzymes can metabolize PAHs into reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer.

The bulky tert-butyl group on this compound may sterically hinder its interaction with the AhR or alter its metabolic activation profile compared to the parent chrysene.

Proposed In Silico Toxicity Prediction

In the absence of experimental data, in silico toxicology provides a valuable tool for predicting the potential hazards of this compound.[5][6][7]

-

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models for PAHs could be used to predict the carcinogenicity, mutagenicity, and other toxic endpoints of this compound based on its chemical structure.

-

Molecular Docking: Docking studies could be performed to predict the binding affinity of this compound to the AhR and other potential protein targets.

-

Toxicity Prediction Software: Various software platforms (e.g., DEREK, TOPKAT) can be used to predict toxicity based on structural alerts and existing toxicological databases.

Conclusion and Future Directions

This compound is a poorly characterized derivative of chrysene. This guide provides its fundamental chemical information and a framework for its analysis and toxicological assessment. There is a clear need for further experimental research to determine its actual physicochemical properties, biological activities, and toxicological profile. Future studies should focus on:

-

Chemical Synthesis and Characterization: Development of a reliable synthetic route to obtain pure this compound for experimental studies, including detailed spectroscopic characterization (NMR, IR, MS).

-

In Vitro and In Vivo Toxicity Studies: Performing assays to assess its mutagenicity, cytotoxicity, and carcinogenicity.

-

Mechanism of Action Studies: Investigating its interaction with the AhR and other potential cellular targets to elucidate its mechanism of toxicity.

This foundational knowledge will be crucial for a comprehensive understanding of the environmental and health risks associated with this compound and for guiding any potential applications in drug development or other scientific fields.

References

- 1. This compound | C22H20 | CID 53442075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and application of an analytical method using gas chromatography/triple quadrupole mass spectrometry for characterizing alkylated chrysenes in crude oil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. forschung3r.ch [forschung3r.ch]

- 5. researchgate.net [researchgate.net]

- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Tert-butylchrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-Tert-butylchrysene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from its parent compound, chrysene, and established principles of organic chemistry to provide well-founded estimations of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors involving polycyclic aromatic hydrocarbons (PAHs).

Introduction

This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. The introduction of a tert-butyl group at the C1 position is expected to modulate the physicochemical and biological properties of the parent chrysene molecule. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and environmental science. This guide summarizes the available computed data and provides expert estimations for key experimental parameters.

Physicochemical Properties

Table 1: Summary of Physical and Chemical Properties

| Property | This compound (Predicted/Computed) | Chrysene (Experimental) |

| Molecular Formula | C₂₂H₂₀ | C₁₈H₁₂ |

| Molecular Weight | 284.4 g/mol [1] | 228.29 g/mol [1] |

| Melting Point | Expected to be slightly lower than chrysene due to disruption of crystal packing. | 254 °C[1][2] |

| Boiling Point | Expected to be higher than chrysene due to increased molecular weight. | 448 °C[1][2] |

| Solubility | Insoluble in water; likely more soluble than chrysene in nonpolar organic solvents (e.g., benzene, toluene, hexane) and slightly soluble in alcohols and ethers. | Insoluble in water; slightly soluble in alcohol and ether; soluble in benzene.[2][3] |

| XLogP3 | 7.3 (Computed)[1] | 5.7 (Experimental)[3] |

| Hydrogen Bond Donor Count | 0 (Computed)[1] | 0 |

| Hydrogen Bond Acceptor Count | 0 (Computed)[1] | 0 |

| Rotatable Bond Count | 1 (Computed)[1] | 0 |

| Exact Mass | 284.156500638 Da (Computed)[1] | 228.093900383 Da |

| Monoisotopic Mass | 284.156500638 Da (Computed)[1] | 228.093900383 Da |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not publicly available, the following sections predict the key features based on the known spectra of chrysene and the characteristic signals of a tert-butyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a combination of signals corresponding to the aromatic protons of the chrysene core and the aliphatic protons of the tert-butyl group. The aromatic region will be complex due to the coupling of the chrysene protons. The most distinct feature will be a singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~1.3 - 1.5 | Singlet | 9H |

| Aromatic (Chrysene core) | ~7.6 - 8.8 | Multiplets | 11H |

Note: The predicted chemical shifts for the aromatic protons are based on the known spectrum of chrysene and may be slightly shifted due to the electronic effects of the tert-butyl substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show signals for the aromatic carbons of the chrysene skeleton and two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (C(CH₃)₃) | ~35 |

| tert-Butyl (C(CH₃)₃) | ~31 |

| Aromatic (Chrysene core) | ~121 - 132 |

Note: The predicted chemical shifts for the aromatic carbons are based on the known spectrum of chrysene and may be influenced by the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected to be observed at m/z 284. A prominent fragment ion would likely correspond to the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, a characteristic fragmentation pattern for tert-butyl substituted aromatic compounds.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 284 | [M]⁺ (Molecular Ion) |

| 269 | [M - CH₃]⁺ |

Experimental Protocols

While specific, validated protocols for the synthesis and characterization of this compound are not documented in readily accessible literature, the following sections outline plausible methodologies based on general organic chemistry principles.

Synthesis: Friedel-Crafts Alkylation of Chrysene

A common method for introducing an alkyl group to an aromatic ring is the Friedel-Crafts alkylation.

Reaction:

Chrysene + tert-Butyl Chloride --(AlCl₃)--> this compound + HCl

Procedure:

-

To a stirred solution of chrysene in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in portions at 0 °C.

-

Slowly add tert-butyl chloride to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over ice-water.

-

The product is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Figure 1: Synthetic workflow for this compound.

Characterization Workflow

The synthesized this compound would be characterized using a suite of analytical techniques to confirm its identity and purity.

References

An In-depth Technical Guide on the Solubility of 1-Tert-butylchrysene and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tert-butylchrysene and its parent compound, chrysene. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information on the solubility of chrysene in common organic solvents and discusses the anticipated effects of tert-butyl substitution on its solubility profile. Furthermore, detailed experimental protocols for determining the solubility of such polycyclic aromatic hydrocarbons (PAHs) are presented.

Introduction to Chrysene and its Derivatives

Chrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₂. It is a constituent of coal tar and is formed during the incomplete combustion of organic materials.[1] Like many PAHs, chrysene is a planar molecule and is known for its low aqueous solubility and lipophilic nature.[1][2] Its derivatives, such as this compound, are of interest in various research fields, including materials science and toxicology. The addition of a bulky, nonpolar tert-butyl group to the chrysene backbone is expected to influence its physicochemical properties, most notably its solubility.

Solubility of Chrysene

Table 1: Quantitative Solubility of Chrysene in Common Solvents

| Solvent | Temperature (°C) | Solubility |

| Absolute Ethanol | 25 | 1 g / 1300 mL |

| Toluene | 25 | 1 g / 480 mL |

| Toluene | 100 | ~5% (w/v) |

| Benzene | Boiling | Moderately Soluble |

Source: PubChem CID 9171[3]

Qualitative solubility information indicates that chrysene is slightly soluble in cold alcohol, ether, carbon disulfide, and glacial acetic acid, with its solubility significantly increasing in these solvents when they are heated.[3]

Predicted Influence of Tert-butyl Substitution on Solubility

The introduction of a tert-butyl group at the 1-position of the chrysene ring is expected to alter its solubility profile based on fundamental principles of physical organic chemistry:

-

In Nonpolar Solvents: The tert-butyl group is a large, nonpolar (lipophilic) alkyl group. According to the "like dissolves like" principle, its presence should enhance the solubility of the molecule in nonpolar organic solvents such as hexane, toluene, and other hydrocarbons. The bulky nature of the tert-butyl group may also disrupt the crystal lattice packing of the solid, potentially leading to a lower melting point and increased solubility.

-

In Polar Solvents: Conversely, the large, nonpolar tert-butyl group is expected to decrease the already low solubility of chrysene in polar solvents like water, ethanol, and methanol.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of hydrophobic compounds like this compound requires robust experimental methodologies. The following are commonly employed techniques:

4.1. Shake-Flask Method (Equilibrium Method)

This is a traditional and widely accepted method for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Procedure:

-

Add an excess of this compound to a vial containing the solvent of interest.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

The solubility is then calculated from the measured concentration.

-

4.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often employed.

-

Principle: These methods often rely on the detection of precipitation or turbidity. A concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs is determined.

-

Procedure (Nephelometric Method):

-

Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

-

In a multi-well plate, dispense the test solvents.

-

Add increasing amounts of the stock solution to the wells.

-

Use a nephelometer to measure the light scattering caused by the formation of a precipitate.

-

The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

-

4.3. Automated Temperature-Variation Method (e.g., Crystal16)

Modern instruments allow for the automated determination of solubility curves as a function of temperature.

-

Principle: A suspension of the compound in the solvent is heated until all the solid dissolves (clear point). The solution is then cooled until the solid reappears (cloud point). These points are detected by measuring the turbidity of the solution.

-

Procedure:

-

Prepare samples of known concentration of this compound in the desired solvent in specialized vials.

-

Place the vials in the instrument.

-

The instrument automatically heats the samples at a controlled rate while monitoring turbidity. The temperature at which the solution becomes clear is recorded.

-

The instrument then cools the samples at a controlled rate, and the temperature at which the solution becomes cloudy is recorded.

-

By repeating this process for different concentrations, a solubility curve can be generated.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a crystalline compound like this compound.

Caption: A conceptual workflow for the experimental determination of thermodynamic solubility.

References

- 1. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]

- 2. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elucidation of 1-Tert-butylchrysene: A Structural Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. The introduction of a bulky substituent, such as a tert-butyl group, can profoundly influence the molecule's physicochemical properties, including its solid-state packing and biological activity. This technical guide focuses on the structural aspects of 1-tert-butylchrysene, providing a summary of its known properties and a generalized protocol for its structural determination. While specific crystallographic data for this compound is not publicly available at the time of this writing, this document serves as a foundational resource for researchers investigating this and related compounds.

Physicochemical Properties of this compound

While detailed crystallographic data for this compound is not readily found in the public domain, fundamental physicochemical properties have been computed and are available through resources such as PubChem.[1] A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀ | PubChem[1] |

| Molecular Weight | 284.4 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 582300-44-5 | PubChem[1] |

| XLogP3 | 7.3 | PubChem[1] |

Table 1: Computed Physicochemical Properties of this compound.

Synthesis and Crystallization: A Generalized Protocol

The synthesis of substituted chrysenes can be achieved through various organic synthesis routes. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general approach would likely involve the annulation of a suitably substituted naphthalene or phenanthrene derivative.

The subsequent crystallization, a critical step for single-crystal X-ray diffraction studies, would typically involve the following steps:

-

Purification of the Crude Product: The synthesized this compound would first be purified to a high degree using techniques such as column chromatography or recrystallization from a suitable solvent system.

-

Solvent Selection for Crystallization: A range of solvents and solvent mixtures would be screened to find conditions under which this compound has moderate solubility. The ideal solvent is one in which the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

-

Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown using one of the following methods:

-

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is allowed to evaporate slowly over a period of days to weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to a lower temperature, causing the compound to crystallize.

-

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a molecule like this compound is a well-established process in the field of crystallography. The general workflow for such an experiment is depicted in the following diagram:

Figure 1: Generalized workflow for the determination of a small molecule crystal structure.

Conclusion

This technical guide provides an overview of the known properties of this compound and outlines the standard experimental procedures required for its synthesis, crystallization, and structural determination. While specific, detailed crystallographic data for this compound is not currently available in the public domain, the generalized protocols and workflow presented here offer a solid foundation for researchers aiming to investigate the structural and functional characteristics of this compound and other substituted PAHs. The elucidation of its precise three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the fields of chemical crystallography and materials science.

References

An In-depth Technical Guide to Potential Derivatives and Analogues of 1-Tert-butylchrysene for Researchers and Drug Development Professionals

Abstract

Chrysene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a tert-butyl group at the C1 position of the chrysene core, yielding 1-tert-butylchrysene, offers a unique scaffold for the development of novel therapeutic agents. This technical guide explores the potential derivatives and analogues of this compound, providing a comprehensive overview of synthetic strategies, potential biological activities, and methodologies for their evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules.

Introduction to the this compound Core

This compound is a four-ring aromatic hydrocarbon characterized by the presence of a bulky tert-butyl substituent. This functional group can significantly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets. The rigid, planar structure of the chrysene backbone provides a platform for the strategic placement of additional functional groups to modulate biological activity and selectivity.

Potential Derivatives and Analogues

Based on established synthetic methodologies for the functionalization of PAHs, a variety of derivatives and analogues of this compound can be envisioned. These modifications aim to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties.

2.1. Substitution on the Chrysene Core:

-

Hydroxylation: Introduction of hydroxyl groups at various positions can increase polarity and provide sites for further conjugation or hydrogen bonding with biological targets.

-

Alkylation and Arylation: Further alkyl or aryl substitutions can modulate lipophilicity and steric interactions.

-

Halogenation: Introduction of halogens (F, Cl, Br, I) can alter electronic properties and metabolic stability, and provide handles for cross-coupling reactions.

-

Nitrogen and Oxygen Heterocycles: Incorporation of nitrogen- or oxygen-containing rings can introduce hydrogen bond donors and acceptors, potentially improving solubility and target engagement.

2.2. Analogues with Modified Ring Systems:

-

Aza-chrysenes: Replacement of a carbon atom in the chrysene core with a nitrogen atom can significantly alter the electronic distribution and basicity of the molecule.

-

Thia-chrysenes: Incorporation of a sulfur atom can influence the geometry and electronic properties of the aromatic system.

-

Ring-opened or -expanded analogues: Modification of the four-ring system to three or five rings can explore different spatial arrangements and target interactions.

Synthetic Methodologies

The synthesis of this compound derivatives and analogues can be achieved through a combination of classical and modern organic chemistry techniques.

3.1. Synthesis of the this compound Scaffold:

A plausible synthetic route to the core structure involves a multi-step sequence, potentially starting from readily available precursors and utilizing reactions such as Friedel-Crafts alkylation followed by cyclization reactions.

3.2. Functionalization of the Chrysene Core:

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and acylation can introduce functional groups onto the electron-rich chrysene ring. The directing effects of the tert-butyl group and the existing rings will influence the regioselectivity of these reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: For halo-substituted this compound precursors, Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of aryl, alkynyl, and amino substituents, respectively.[1]

-

Photochemical Cyclization: The Mallory reaction, a photochemical oxidative cyclization of stilbene-like precursors, can be a powerful tool for constructing substituted chrysene cores.[2][3]

Experimental Protocol: Suzuki Cross-Coupling for Arylation of a Bromo-1-tert-butylchrysene Derivative

Objective: To synthesize an aryl-substituted this compound derivative.

Materials:

-

Bromo-1-tert-butylchrysene (1 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Toluene/Water (4:1 mixture)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a degassed solution of bromo-1-tert-butylchrysene and arylboronic acid in the toluene/water mixture, add Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aryl-substituted this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

Substituted chrysenes and other PAHs are known to interact with various biological pathways, with the Aryl Hydrocarbon Receptor (AhR) being a primary target.[4][5][6] Activation of AhR can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of xenobiotics.[7]

Hypothetical Signaling Pathway: AhR-Mediated Activity

Caption: Hypothetical AhR signaling pathway activated by a this compound derivative.

Other potential biological activities of this compound derivatives could include:

-

Estrogenic and Anti-estrogenic Activity: Some hydroxylated PAHs have been shown to interact with estrogen receptors.[8]

-

Anticancer Activity: Certain PAHs and their derivatives have demonstrated cytotoxic effects against cancer cell lines.

-

Antimicrobial Activity: The lipophilic nature of these compounds may allow them to disrupt bacterial cell membranes.

Data Presentation: Hypothetical Biological Activity

To guide SAR studies, quantitative data on the biological activity of newly synthesized compounds should be systematically collected and organized.

Table 1: Hypothetical AhR Activation by this compound Derivatives

| Compound ID | R¹ Position | R¹ Substituent | R² Position | R² Substituent | EC₅₀ (nM) for AhR Activation |

| TBC-001 | - | H | - | H | 150 |

| TBC-002 | 6 | OH | - | H | 75 |

| TBC-003 | 6 | OCH₃ | - | H | 120 |

| TBC-004 | 6 | Cl | - | H | 95 |

| TBC-005 | 6 | OH | 12 | OH | 50 |

Table 2: Hypothetical Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells

| Compound ID | R¹ Position | R¹ Substituent | R² Position | R² Substituent | IC₅₀ (µM) |

| TBC-001 | - | H | - | H | > 100 |

| TBC-006 | 6 | NH₂ | - | H | 25.3 |

| TBC-007 | 6 | N(CH₃)₂ | - | H | 15.8 |

| TBC-008 | 6 | F | - | H | 78.1 |

| TBC-009 | 6 | NH₂ | 12 | NH₂ | 8.5 |

Experimental Workflow for Derivative Evaluation

A systematic approach is crucial for the efficient evaluation of novel this compound derivatives.

Caption: A logical workflow for the discovery and development of this compound derivatives.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel, biologically active molecules. By leveraging a diverse array of synthetic methodologies and a systematic evaluation workflow, researchers can explore the vast chemical space around this core structure. The insights gained from structure-activity relationship studies will be instrumental in designing derivatives with optimized potency, selectivity, and pharmacokinetic properties for potential therapeutic applications. This guide provides a foundational framework to stimulate further research and development in this exciting area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regiospecific Photochemical Synthesis of Methylchrysenes [mdpi.com]

- 4. Substituted Two- to Five-Ring Polycyclic Aromatic Compounds Are Potent Agonists of Atlantic Cod (Gadus morhua) Aryl Hydrocarbon Receptors Ahr1a and Ahr2a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aryl hydrocarbon receptor‐mediated activity of gas‐phase ambient air derived from passive sampling and an in vitro bioassay | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Information for 1-Tert-butylchrysene

Audience: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Limited experimental data is available for 1-Tert-butylchrysene. The following table includes computed properties for this compound and experimentally determined properties for the parent compound, chrysene, for comparison.

| Property | This compound (Computed) | Chrysene (Experimental) |

| Molecular Formula | C₂₂H₂₀ | C₁₈H₁₂ |

| Molecular Weight | 284.4 g/mol [1] | 228.29 g/mol |

| Appearance | - | Crystalline solid[2] |

| Melting Point | - | 250 °C[2] |

| Boiling Point | - | 448 °C[2] |

| Flash Point | - | >100 °C[2] |

| Solubility | - | Insoluble in water[2] |

| log Pow (Octanol/Water Partition Coefficient) | 7.3[1] | 5.73 |

Toxicological Information and Hazard Classification

As a derivative of chrysene, a known hazardous substance, this compound should be presumed to have similar toxicological properties. Alkylation can sometimes increase the toxicity of PAHs[3]. Studies have shown that some methylated chrysenes exhibit developmental toxicity[4].

The hazard classification for the parent compound, chrysene, is summarized below.

| Hazard Class | Classification | Notes |

| Carcinogenicity | Category 1B: May cause cancer[5] | Classified as a probable human carcinogen (B2)[2]. |

| Mutagenicity | Category 1B: Suspected of causing genetic defects | Evidence suggests the potential for irreversible mutagenic effects[6]. |

| Acute Toxicity (Oral) | Toxic by ingestion[2] | - |

| Skin Corrosion/Irritation | Causes skin irritation[5] | - |

| Eye Damage/Irritation | Causes serious eye irritation[5] | - |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[5] | - |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure[5] | - |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects[7] | - |

Experimental Protocols and Safe Handling

Given the suspected carcinogenicity and mutagenicity, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield[7].

-

Lab Coat: A lab coat must be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[7].

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate ventilation in the laboratory[2].

Handling Procedures

-

Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes[6].

-

Dust Prevention: Handle the compound carefully to avoid the formation of dust and aerosols[2][6].

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition[2].

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning procedure.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place[2][7].

-

Separation: Store separately from strong oxidants[2].

-

Security: Store in a locked cabinet or other secure location to restrict access[7].

Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Dampen the spilled solid with a suitable solvent to prevent dusting before carefully sweeping it up. Place the material into a suitable, labeled container for disposal[6].

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or the environment[2].

Visualizations

Experimental Workflow for Handling this compound

References

- 1. This compound | C22H20 | CID 53442075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chrysene SDS, 218-01-9 Safety Data Sheets - ECHEMI [echemi.com]

- 3. Alkylated PAHs - PAH - Parameters - Analytics | mas I münster analytical solutions gmbh [mas-tp.com]

- 4. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. westliberty.edu [westliberty.edu]

Methodological & Application

Application Notes and Protocols for the Purification of 1-Tert-butylchrysene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Tert-butylchrysene, a polycyclic aromatic hydrocarbon (PAH). The following methods are designed to guide researchers in obtaining high-purity material suitable for various research and development applications. The protocols are based on established techniques for the purification of chrysenes and other PAHs.

Introduction

This compound is a substituted derivative of chrysene, a PAH consisting of four fused benzene rings. As with many PAHs, achieving high purity is crucial for accurate analytical measurements, toxicological studies, and use as a standard in drug development and environmental analysis. The primary impurities in synthetically prepared this compound are typically unreacted starting materials, isomers, and byproducts of the reaction. The purification strategies outlined below focus on recrystallization and column chromatography, two common and effective methods for purifying solid organic compounds.

Purification Strategies

The selection of a suitable purification strategy depends on the impurity profile and the scale of the purification. A combination of techniques often yields the best results.

-

Recrystallization: This technique is effective for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

-

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating isomers and other closely related impurities.

A general workflow for the purification of this compound is presented below.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the single-solvent recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. Based on the nonpolar nature of chrysenes, solvents like ethanol, heptane, or a mixed solvent system such as heptane/chloroform are good starting points.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., absolute ethanol, heptane, or a mixture)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

-

Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, the flask should remain undisturbed.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation:

| Parameter | Value |

| Starting Material | Crude this compound |

| Solvent System | Ethanol or Heptane/Chloroform |

| Expected Purity | >98% (may vary) |

| Expected Yield | 70-90% (may vary) |

Protocol 2: Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography. This method is effective for separating isomers and other impurities with different polarities.

Materials:

-

Crude or partially purified this compound

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Eluent (e.g., petroleum ether/ethyl acetate mixture or a gradient of hexane and toluene)

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial eluent (a nonpolar solvent like hexane or petroleum ether). Pour the slurry into the chromatography column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

-

Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane or petroleum ether). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or toluene). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure this compound.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation:

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., 98:2) or Hexane/Toluene gradient |

| Expected Purity | >99.5% (may vary) |

| Expected Yield | 60-80% (may vary) |

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of non-volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both purity and structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess purity.

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Visualization of the Purification Logic

The following diagram illustrates the decision-making process for choosing a purification method.

Caption: Decision tree for selecting a purification method.

Application Notes and Protocols for the Analytical Detection of 1-Tert-butylchrysene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-Tert-butylchrysene in various matrices. The protocols are intended as a starting point and should be validated for specific sample types and analytical instrumentation.

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon (PAH). As with many PAHs and their alkylated derivatives, there is a need for sensitive and specific analytical methods to detect and quantify this compound in environmental and biological samples. This document outlines recommended procedures for sample preparation, chromatographic separation, and detection using Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Analytical Methods

Two primary analytical techniques are recommended for the detection of this compound:

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is the preferred method for achieving high selectivity and sensitivity, especially in complex matrices. By using Multiple Reaction Monitoring (MRM), interferences can be minimized, allowing for accurate quantification at low levels.

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity for fluorescent compounds like chrysene and its derivatives. It is a robust and cost-effective alternative to GC-MS/MS, particularly for cleaner sample matrices.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol is adapted from established methods for the analysis of alkylated PAHs in environmental samples.[1][2]

Sample Preparation: QuEChERS for Soil/Solid Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of a wide range of analytes from solid matrices.[3][4][5]

Materials:

-

Homogenized soil or solid sample

-

Acetonitrile (ACN)

-

Reagent water

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

-

QuEChERS dispersive SPE (dSPE) cleanup tube (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18)

-

50 mL and 15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 5 mL of reagent water and vortex for 1 minute to hydrate the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer the acetonitrile supernatant (upper layer) to a 15 mL dSPE cleanup tube.

-

Shake the dSPE tube for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS/MS analysis. An aliquot can be transferred to an autosampler vial.

GC-MS/MS Instrumental Parameters

The following are suggested starting parameters and may require optimization for your specific instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | 70 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (C₂₂H₂₀, MW: 284.4 g/mol ):

Based on the fragmentation of other tert-butylated aromatic compounds, the primary fragmentation is expected to be the loss of a methyl group (CH₃•) to form a stable tertiary carbocation.[6][7][8]

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 284.2 (Quantifier) | 269.2 | 15 (starting point) | 50 |

| 284.2 (Qualifier) | 241.2 | 25 (starting point) | 50 |

Note: The optimal collision energies should be determined experimentally.

Quantitative Data (Expected Performance)

The following data are estimates based on the performance of similar analytical methods for alkylated PAHs.[1]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL |

| Linearity (r²) | > 0.99 |

| Recovery (from soil) | 80 - 120% |

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on established methods for the analysis of PAHs in various matrices.[9][10][11]

Sample Preparation

For aqueous samples, solid-phase extraction (SPE) is recommended. For oily or fatty matrices, a liquid-liquid extraction followed by SPE cleanup is appropriate. The QuEChERS protocol described above can also be adapted for HPLC analysis by performing a solvent exchange to a mobile phase compatible solvent.

HPLC-FLD Instrumental Parameters

| Parameter | Setting |

| HPLC System | |

| Column | C18 column designed for PAH analysis (e.g., 4.6 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Fluorescence Detector | |

| Excitation Wavelength | 260 nm (typical for chrysenes) |

| Emission Wavelength | 352 nm and 420 nm (monitor multiple for confirmation) |

Quantitative Data (Expected Performance)

The following data are estimates based on the performance of similar analytical methods for PAHs.[12]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.005 - 0.5 ng/g |

| Limit of Quantitation (LOQ) | 0.02 - 1.5 ng/g |

| Linearity (r²) | > 0.995 |

| Recovery | 85 - 100% |

Experimental Workflows and Diagrams

References

- 1. Development and application of an analytical method using gas chromatography/triple quadrupole mass spectrometry for characterizing alkylated chrysenes in crude oil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. | Q-Tek [q-tek.me]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

Application Notes and Protocols for the Spectroscopic Analysis of 1-Tert-butylchrysene

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 1-Tert-butylchrysene, alongside a comprehensive experimental protocol for data acquisition. All quantitative data are summarized in tabular format for clarity and comparative ease. A visual workflow of the experimental protocol is also provided.

¹H and ¹³C NMR Assignments for this compound

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound. These assignments are based on the analysis of the parent chrysene molecule and known substituent effects of the tert-butyl group on aromatic systems.

Table 1: Estimated ¹H NMR Assignments for this compound in CDCl₃

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.65 - 7.75 | d | 8.5 |

| H-3 | 7.90 - 8.00 | dd | 8.5, 1.5 |

| H-4 | 8.65 - 8.75 | d | 8.0 |

| H-5 | 8.15 - 8.25 | d | 9.0 |

| H-6 | 8.80 - 8.90 | d | 9.0 |

| H-7 | 7.70 - 7.80 | t | 7.5 |

| H-8 | 8.00 - 8.10 | d | 7.5 |

| H-9 | 7.60 - 7.70 | t | 7.5 |

| H-10 | 8.70 - 8.80 | d | 8.0 |

| H-11 | 7.80 - 7.90 | t | 7.5 |

| H-12 | 8.75 - 8.85 | d | 8.5 |

| tert-butyl (CH₃) | 1.40 - 1.50 | s | - |

Table 2: Estimated ¹³C NMR Assignments for this compound in CDCl₃

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C-1 | 150.0 - 152.0 |

| C-2 | 123.0 - 125.0 |

| C-3 | 126.5 - 128.5 |

| C-4 | 121.0 - 123.0 |

| C-4a | 131.0 - 133.0 |

| C-4b | 128.0 - 130.0 |

| C-5 | 122.0 - 124.0 |

| C-6 | 127.0 - 129.0 |

| C-6a | 132.0 - 134.0 |

| C-7 | 126.0 - 128.0 |

| C-8 | 128.5 - 130.5 |

| C-9 | 125.5 - 127.5 |

| C-10 | 123.5 - 125.5 |

| C-10a | 130.0 - 132.0 |

| C-11 | 129.0 - 131.0 |

| C-12 | 124.0 - 126.0 |

| C-12a | 127.5 - 129.5 |

| C-12b | 131.5 - 133.5 |

| C(CH₃)₃ | 35.0 - 37.0 |

| C(CH₃)₃ | 31.0 - 33.0 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

-

High-quality 5 mm NMR tube

-

Glass Pasteur pipette and a small plug of glass wool

-

Vial for dissolution

-

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely.

-

Place a small, tight plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

If using an external standard, a sealed capillary containing the standard can be inserted into the NMR tube. For internal standards like TMS, it is typically added to the solvent by the manufacturer.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust based on sample concentration)

-

Receiver Gain: Optimized for the sample.

-

-

¹³C NMR Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

-

Number of Scans: 512 to 4096 (or more, depending on concentration and desired signal-to-noise ratio)

-

Receiver Gain: Optimized for the sample.

-

3. Data Processing and Analysis

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Application Note: High-Resolution Mass Spectrometry for the Analysis of 1-Tert-butylchrysene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Tert-butylchrysene is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest due to their presence in the environment and their potential biological activity. The addition of a tert-butyl group to the chrysene core can significantly alter its physicochemical properties, including its toxicity, metabolic fate, and environmental persistence. Therefore, accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted based on the known fragmentation patterns of chrysene and tert-butylated aromatic compounds. The molecular ion is expected to be prominent, and the primary fragmentation is anticipated to be the loss of a methyl radical from the tert-butyl group, leading to a stable benzylic-type carbocation.

| Predicted Ion | m/z (amu) | Relative Abundance (%) | Proposed Structure |

| [M]+• | 284.16 | 80 | Molecular Ion |

| [M-CH3]+ | 269.13 | 100 | Loss of a methyl radical |

| [M-C4H9]+ | 227.09 | 20 | Loss of the tert-butyl group |

| [C18H10]+• | 226.08 | 15 | Loss of H2 from the chrysene core |

| [C16H10]+• | 202.08 | 10 | Loss of C2H2 from the chrysene core |

Experimental Protocol: GC-MS Analysis of this compound